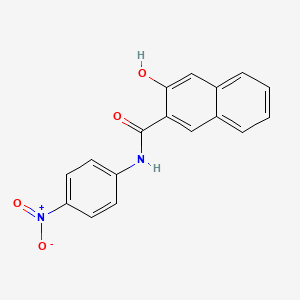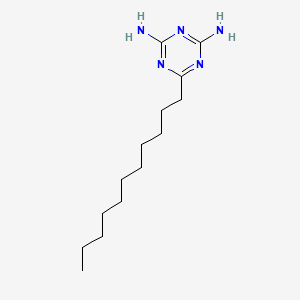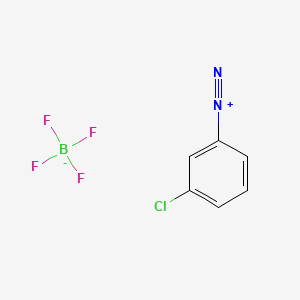
3-氯苯重氮四氟硼酸盐
描述
Synthesis Analysis
3-Chlorobenzenediazonium tetrafluoroborate plays a crucial role in the synthesis of various azo compounds. For instance, its reaction with 3-phenylaminocyclopent-2-en-1-one and other compounds leads to the formation of azo coupling products. These products exhibit unique structural characteristics, such as intramolecular hydrogen bonds and tautomeric equilibrium. These structural properties have implications for their reactivity and potential applications in material science and organic chemistry.Molecular Structure Analysis
The molecular formula of 3-Chlorobenzenediazonium tetrafluoroborate is C6H4BClF4N2 . The molecular weight is 226.367 .Chemical Reactions Analysis
Dediazoniation studies of 3-Chlorobenzenediazonium tetrafluoroborate reveal its role in complex decomposition processes. The products of its decomposition in weakly alkaline aqueous solutions include a range of low molecular weight compounds. These findings contribute to our understanding of reaction mechanisms and product distributions influenced by environmental factors like oxygen concentration.科学研究应用
偶氮化合物的合成和结构
3-氯苯重氮四氟硼酸盐在各种偶氮化合物的合成中起着至关重要的作用。例如,它与3-苯基氨基环戊-2-烯-1-酮等化合物的反应会导致偶氮偶联产物的形成,这些产物具有独特的结构特征,如分子内氢键和互变异构平衡。这些结构特性对它们的反应性和在材料科学和有机化学中的潜在应用具有重要意义(Šimůnek等,2007)。
去重氮反应
对3-氯苯重氮四氟硼酸盐的去重氮研究揭示了它在复杂分解过程中的作用。在弱碱性水溶液中,其分解产物包括一系列低分子量化合物。这些发现有助于我们理解受氧浓度等环境因素影响的反应机制和产物分布(Besse, Schwarz, & Zollinger, 1981)。
去重氮动力学
在涉及去重氮动力学的研究中,3-氯苯重氮四氟硼酸盐在不同溶剂环境中表现出独特的行为。这项研究有助于更深入地理解反应速率和平衡,在有机化学中设计高效合成过程中至关重要(Nakazumi, Szele, & Zollinger, 1981)。
固态热解
对苯重氮四氟硼酸盐的热解研究,与3-氯苯重氮四氟硼酸盐密切相关,为高温下的分解机制提供了见解。这项研究对于理解固态中重氮化合物的热稳定性和反应途径具有重要意义,这对各种工业应用是相关的(Koval’chuk等,2006)。
与烯烃的反应
对苯重氮四氟硼酸盐与烯烃(包括3-氯-2-甲基丙烯)的反应研究展示了这些化合物在有机合成中的多功能性。这类反应对于创造一系列有潜在应用于制药和材料科学的有机化合物至关重要(Gorbovoi, Tulaidan, & Grishchuk, 2008)。
钯催化反应
在钯催化反应中使用3-氯苯重氮四氟硼酸盐展示了它在复杂有机合成中的作用。这类反应对于构建具有特定结构特征的分子至关重要,这在药物开发和材料化学中是必不可少的(Stokes et al., 2014)。
作用机制
属性
IUPAC Name |
3-chlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJXKGRCHEHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883385 | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-39-3 | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-](/img/structure/B1594601.png)



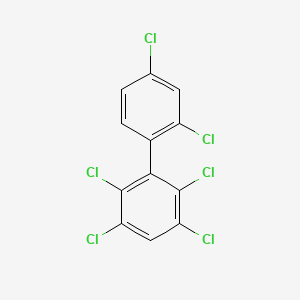
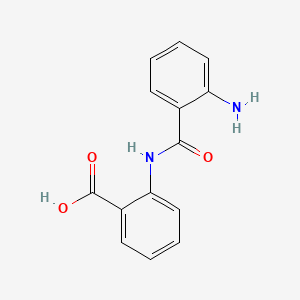
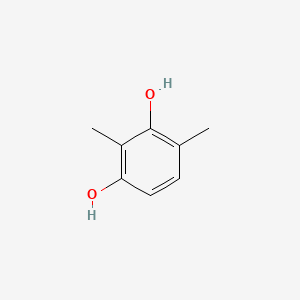
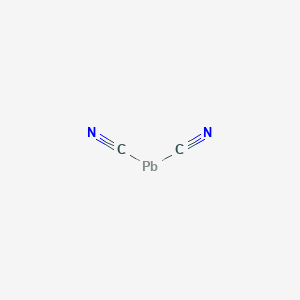
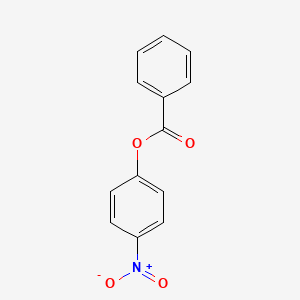
![Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1594617.png)
